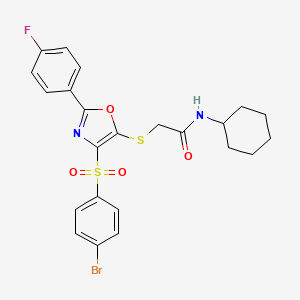

2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-cyclohexylacetamide

Description

This compound features a central oxazole ring substituted with a 4-bromophenylsulfonyl group at position 4 and a 4-fluorophenyl group at position 2. A thioether linkage connects the oxazole to an acetamide moiety, where the nitrogen is substituted with a cyclohexyl group. The molecular formula is C₂₄H₂₁BrFN₂O₃S₂, with a molecular weight of approximately 563.46 g/mol.

Properties

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrFN2O4S2/c24-16-8-12-19(13-9-16)33(29,30)22-23(31-21(27-22)15-6-10-17(25)11-7-15)32-14-20(28)26-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVDMZBUNCDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-cyclohexylacetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonamide moiety, which is often associated with various biological activities.

Biological Activity Overview

The biological activities of the compound have been evaluated through various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study screening various N-substituted phenyl derivatives found that halogenated compounds displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against | Effectiveness |

|---|---|---|

| 2-((4-bromophenyl)sulfonyl)-N-cyclohexylacetamide | S. aureus, MRSA | High |

| 2-(4-fluorophenyl) chloroacetamide | E. coli, C. albicans | Moderate |

The presence of halogen atoms (like bromine and fluorine) on the phenyl rings enhances lipophilicity, facilitating better cell membrane penetration and thus improving antimicrobial efficacy .

Anticancer Activity

The compound's potential anticancer properties have also been explored. A study indicated that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. The mechanism often involves the inhibition of enzymes critical for tumor growth .

| Study | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 |

| Study B | HeLa (Cervical Cancer) | 10 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Anti-inflammatory properties are another area where this compound may show promise. Compounds with similar oxazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various substituted phenyl compounds revealed that those with sulfonamide groups were particularly effective against both Gram-positive and Gram-negative bacteria. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict activity based on structural features .

- Anticancer Mechanisms : Research focusing on sulfonamide derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which this compound might exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

- Triazole Derivatives : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the oxazole with a triazole core. This alters electronic properties and tautomeric behavior, as triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Thiadiazole Derivatives : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () employs a thiadiazole ring, which may influence hydrogen bonding and metabolic stability due to sulfur and nitrogen content.

Substituent Modifications

- Sulfonyl Group Variations : Replacement of the 4-bromophenylsulfonyl group with 4-chlorophenylsulfonyl (e.g., compounds in ) reduces molecular weight but maintains electron-withdrawing effects.

- Aromatic Substituents: 4-Fluorophenyl vs. Thiophen-2-yl: The compound 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () replaces the 4-fluorophenyl group with thiophene, altering π-π stacking interactions. N-Substituents: The N-cyclohexyl group in the target compound contrasts with N-(4-fluorophenyl) () or N-(2-methoxyphenyl) (). Cyclohexyl enhances lipophilicity (logP ~3.5 vs.

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.